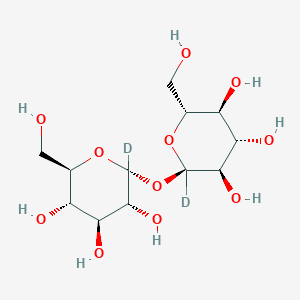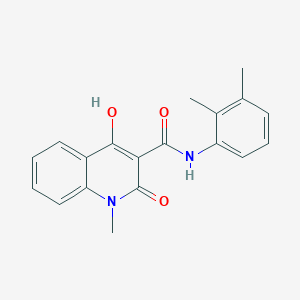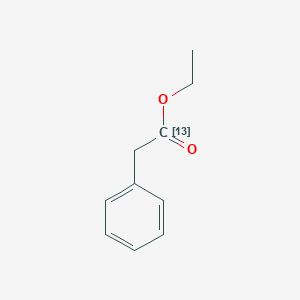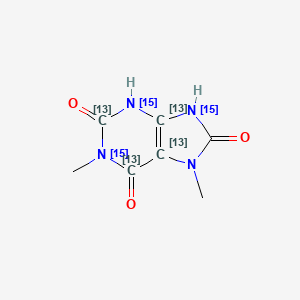![molecular formula C17H11NO2 B12054428 2-[(E)-hydroxyiminomethyl]pyren-1-ol](/img/structure/B12054428.png)
2-[(E)-hydroxyiminomethyl]pyren-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-hydroxyiminomethyl]pyren-1-ol is a compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound this compound is characterized by the presence of a hydroxyiminomethyl group attached to the pyrene nucleus, which imparts unique chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-hydroxyiminomethyl]pyren-1-ol typically involves the reaction of pyrene-1-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product. The reaction conditions generally include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(E)-hydroxyiminomethyl]pyren-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while reduction can produce pyrenylamines.
Applications De Recherche Scientifique
2-[(E)-hydroxyiminomethyl]pyren-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is studied for its potential interactions with biological molecules, such as DNA and proteins. The compound’s ability to intercalate with DNA makes it a candidate for studying DNA-binding properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with nucleic acids.
Mécanisme D'action
The mechanism of action of 2-[(E)-hydroxyiminomethyl]pyren-1-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, stabilizing the DNA structure and potentially inhibiting DNA replication and transcription. This interaction is facilitated by the planar structure of the pyrene nucleus, which allows for strong π-π stacking interactions with the aromatic bases of DNA .
Comparaison Avec Des Composés Similaires
1-Hydroxypyrene: A hydroxylated derivative of pyrene with similar photophysical properties.
2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol: A compound with a pyrene moiety and a quinoline group, used as a fluorescent chemosensor.
Uniqueness: 2-[(E)-hydroxyiminomethyl]pyren-1-ol is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological molecules and provides a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C17H11NO2 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
2-[(E)-hydroxyiminomethyl]pyren-1-ol |
InChI |
InChI=1S/C17H11NO2/c19-17-13(9-18-20)8-12-5-4-10-2-1-3-11-6-7-14(17)16(12)15(10)11/h1-9,19-20H/b18-9+ |
Clé InChI |
HCZAQNUKBLBJPZ-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)/C=N/O)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)C=NO)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone](/img/structure/B12054365.png)
![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B12054378.png)

![(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)

![2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12054389.png)

![[2-ethoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054402.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12054408.png)

![3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12054415.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12054432.png)
